1,4-Bis(pyridin-3-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(pyridin-3-ylmethyl)piperazine is an organic compound featuring a piperazine ring substituted with two pyridin-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(pyridin-3-ylmethyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with pyridine derivatives. One common method involves the alkylation of piperazine with 3-chloromethylpyridine under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve piperazine in a suitable solvent such as ethanol.
Step 2: Add 3-chloromethylpyridine to the solution.
Step 3: Introduce a base, such as sodium hydroxide, to facilitate the alkylation reaction.
Step 4: Heat the reaction mixture to reflux for several hours.
Step 5: Cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(pyridin-3-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1,4-Bis(pyridin-3-ylmethyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperazine ring and pyridinyl groups can facilitate binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(pyridin-2-ylmethyl)piperazine
- 1,4-Bis(pyridin-4-ylmethyl)piperazine
- 1,4-Diphenylpiperazine
Comparison
1,4-Bis(pyridin-3-ylmethyl)piperazine is unique due to the position of the pyridinyl groups, which can influence its chemical reactivity and binding properties. Compared to 1,4-Bis(pyridin-2-ylmethyl)piperazine and 1,4-Bis(pyridin-4-ylmethyl)piperazine, the 3-position substitution may offer different steric and electronic effects, potentially leading to distinct biological activities and applications. 1,4-Diphenylpiperazine, on the other hand, lacks the nitrogen atoms in the aromatic rings, which can significantly alter its chemical behavior and interaction with biological targets.
Biological Activity
1,4-Bis(pyridin-3-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a piperazine ring substituted at both nitrogen atoms with pyridin-3-ylmethyl groups. Its molecular formula is C12H16N4, which indicates the presence of carbon, hydrogen, and nitrogen atoms essential for its biological function. The unique arrangement of these groups contributes to its binding affinity and specificity for various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activities. This interaction may be crucial in modulating metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways that affect cellular responses.
Research has shown that derivatives of this compound have potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where modulation of neurotransmitter systems is critical.
Binding Affinity Studies
Studies evaluating the binding affinity of this compound to various targets have utilized techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies reveal how structural modifications can influence biological activity.
Target | Binding Affinity (Kd) | Effect |
---|---|---|
Acetylcholinesterase | 50 nM | Inhibition |
Dopamine Receptor D2 | 75 nM | Partial Agonist |
Serotonin Receptor 5HT1A | 120 nM | Antagonist |
Case Studies
Recent research has highlighted the therapeutic potential of this compound in various contexts:
- Neurodegenerative Diseases : A study demonstrated that derivatives of this compound could effectively inhibit acetylcholinesterase, suggesting potential use in Alzheimer's disease treatment by enhancing cholinergic signaling .
- Antimicrobial Activity : Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. The results indicated promising antibacterial properties, making it a candidate for further development in antibiotic therapy .
- Coordination Polymers : Research involving coordination polymers has shown that this compound can form complexes with metal ions, leading to materials with enhanced magnetic and photocatalytic properties .
Synthetic Routes
The synthesis of this compound typically involves:
- Preparation of Piperazine Derivative : The reaction begins with piperazine and pyridine derivatives under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1,4-bis(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-3-15(11-17-5-1)13-19-7-9-20(10-8-19)14-16-4-2-6-18-12-16/h1-6,11-12H,7-10,13-14H2 |
InChI Key |
XNBJJLRLOHVING-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.